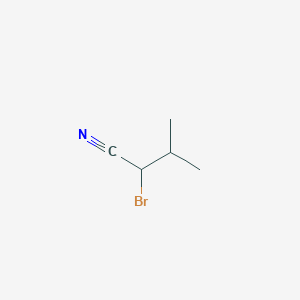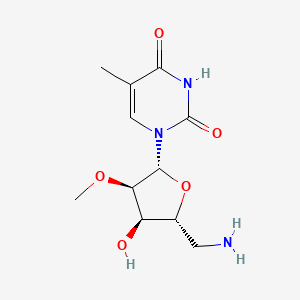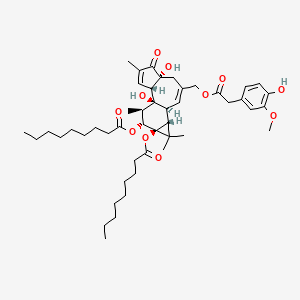
(4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester
Overview
Description
(4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester, also known as CMPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMPI is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms in its structure.
Scientific Research Applications
(4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester has been extensively studied for its potential applications in various fields of science. One of the significant applications of (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester is in the field of medicinal chemistry. (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester has shown promising results as a potential inhibitor of various enzymes such as carbonic anhydrase, urease, and acetylcholinesterase. These enzymes are involved in various physiological processes and are considered potential targets for drug development. (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester has also shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester is not well understood, but it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme. The binding of (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester to the enzyme prevents the substrate from binding, thereby inhibiting the enzymatic activity. The exact mechanism of inhibition may vary depending on the type of enzyme being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester are not well studied. However, it is known that (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester has the potential to inhibit various enzymes involved in physiological processes. The inhibition of these enzymes may lead to changes in physiological processes and may have therapeutic implications.
Advantages and Limitations for Lab Experiments
One of the significant advantages of (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester is its ease of synthesis and high yield. (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester is also stable under normal laboratory conditions and can be stored for extended periods. However, one of the limitations of (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester is its limited solubility in water, which may affect its bioavailability and hinder its potential applications.
Future Directions
There are several future directions in which (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester can be studied. One potential area of research is the development of (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester as a potential drug candidate for various diseases. Further studies are needed to determine the exact mechanism of action of (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester and its potential applications in drug development. Another potential area of research is the modification of (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester to improve its solubility and bioavailability. The development of new synthetic methods for (4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester and its derivatives is also an area of future research.
properties
IUPAC Name |
phenyl N-(4-carbamoyl-3-oxo-1,2-thiazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c12-8(15)7-9(16)14-19-10(7)13-11(17)18-6-4-2-1-3-5-6/h1-5H,(H2,12,15)(H,13,17)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMAIHNDXWNOND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C(C(=O)NS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-CarbaMoyl-3-hydroxy-isothiazol-5-yl)-carbaMic acid phenyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,5S)-5-(tert-Butoxycarbonylamino)-4-oxo-1,2,4,5,6,7-hexahydroazepino[3,2,1-hi]indole-2-carboxylic acid](/img/structure/B3255166.png)











